molecular formula C15H17NO5 B2828136 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate CAS No. 866144-37-8

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate

Cat. No.: B2828136
CAS No.: 866144-37-8
M. Wt: 291.303
InChI Key: RBKPDQAMNDBADY-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate is a synthetic organic compound characterized by its complex molecular structure, which includes a benzodioxole ring and a cyclopropylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the propanoate moiety and the cyclopropylcarbonyl group. Key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Propanoate Group: This step often involves esterification reactions using appropriate carboxylic acids and alcohols.

    Addition of the Cyclopropylcarbonyl Group: This is typically done through acylation reactions using cyclopropylcarbonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines, under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted esters and amides.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Utilized in studying biochemical pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Studied for its efficacy against various microbial strains.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues, while the cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 3-(1,3-benzodioxol-5-yl)propanoate: Lacks the cyclopropylcarbonyl group, resulting in different reactivity and biological activity.

    3-(1,3-Benzodioxol-5-yl)-3-aminopropanoic acid: Contains an amino group instead of the ester, altering its solubility and interaction with biological targets.

    Cyclopropylcarbonyl derivatives: Compounds with similar cyclopropylcarbonyl groups but different aromatic systems.

Uniqueness: Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate is unique due to the combination of its benzodioxole ring and cyclopropylcarbonyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(cyclopropanecarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-19-14(17)7-11(16-15(18)9-2-3-9)10-4-5-12-13(6-10)21-8-20-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKPDQAMNDBADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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